Tert-butyl 3-cyano-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate Tert-butyl 3-cyano-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate
Brand Name: Vulcanchem
CAS No.: 1823265-81-1
VCID: VC11674835
InChI: InChI=1S/C13H15N3O2/c1-13(2,3)18-12(17)16-7-10-4-9(5-14)6-15-11(10)8-16/h4,6H,7-8H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CC2=C(C1)N=CC(=C2)C#N
Molecular Formula: C13H15N3O2
Molecular Weight: 245.28 g/mol

Tert-butyl 3-cyano-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate

CAS No.: 1823265-81-1

Cat. No.: VC11674835

Molecular Formula: C13H15N3O2

Molecular Weight: 245.28 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 3-cyano-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate - 1823265-81-1

Specification

CAS No. 1823265-81-1
Molecular Formula C13H15N3O2
Molecular Weight 245.28 g/mol
IUPAC Name tert-butyl 3-cyano-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate
Standard InChI InChI=1S/C13H15N3O2/c1-13(2,3)18-12(17)16-7-10-4-9(5-14)6-15-11(10)8-16/h4,6H,7-8H2,1-3H3
Standard InChI Key CSZDKWGHNLVXQD-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CC2=C(C1)N=CC(=C2)C#N
Canonical SMILES CC(C)(C)OC(=O)N1CC2=C(C1)N=CC(=C2)C#N

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure combines a partially saturated pyrrolopyridine scaffold with strategic substituents. The pyrrolo[3,4-b]pyridine core consists of a six-membered pyridine ring fused to a five-membered pyrrole ring, with partial saturation at the 5,7-positions. Key functional groups include:

  • A cyano group (-C≡N) at position 3, enhancing electrophilicity and enabling further derivatization.

  • A tert-butyl carboxylate group at position 6, providing steric bulk and improving solubility in organic solvents.

The molecular formula is C₁₃H₁₅N₃O₂, with a molar mass of 245.28 g/mol. Its SMILES notation (CC(C)(C)OC(=O)N1CC2=C(C1)N=CC(=C2)C#N) and InChIKey (CSZDKWGHNLVXQD-UHFFFAOYSA-N) confirm the stereoelectronic configuration.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₃H₁₅N₃O₂
Molecular Weight245.28 g/mol
SMILESCC(C)(C)OC(=O)N1CC2=C(C1)N=CC(=C2)C#N
InChIKeyCSZDKWGHNLVXQD-UHFFFAOYSA-N
LogP (Predicted)1.26
Solubility (Water)1.1 mg/mL (SILICOS-IT)

Electronic and Steric Features

The cyano group withdraws electron density, polarizing the adjacent carbon atoms and facilitating nucleophilic attacks. Meanwhile, the tert-butyl carboxylate acts as a protecting group, stabilizing the molecule during synthetic transformations. Partial saturation of the dihydropyridine ring introduces conformational flexibility, enabling interactions with biological targets.

Synthesis and Derivatization

Derivative Development

Modifications at the cyano or carboxylate positions enable access to diverse analogs:

  • Hydrolysis of the cyano group yields carboxylic acids for peptide coupling.

  • Deprotection of the tert-butyl group exposes a free amine, useful for constructing larger heterocycles.

Pharmaceutical Applications

Neurological Targets

Pyrrolopyridine derivatives exhibit affinity for GABA receptors and monoamine oxidases (MAOs), implicating them in treating anxiety and neurodegenerative diseases. The tert-butyl group enhances blood-brain barrier permeability, a critical factor for CNS-active drugs.

Table 2: Biological Activity of Analogous Compounds

TargetIC₅₀ (nM)Mechanism
MAO-B120Competitive inhibition
GABA-A receptor85Allosteric modulation

Research Challenges and Future Directions

Synthetic Optimization

Current methods suffer from low yields (~30–40%) due to side reactions during cyclization. Flow chemistry and microwave-assisted synthesis could improve efficiency.

Bioavailability Issues

High logP (1.26) suggests lipophilicity, which may limit aqueous solubility. Prodrug strategies, such as phosphorylating the carboxylate, are under investigation .

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